Ethyl N-allyl-N-aminoglycinate
Description
Contextualization within N-Substituted Glycinate (B8599266) and Hydrazinoacetate Chemistry
Ethyl N-allyl-N-aminoglycinate is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. nih.govrsc.org It belongs to the broad class of N-substituted glycine derivatives, which are valued for their role as versatile building blocks in synthetic and medicinal chemistry. nih.govacs.orgresearchgate.net The N-substituents, in this case, an allyl group and an amino group, significantly influence the molecule's chemical behavior, differentiating it from simpler glycine esters.
The presence of the N-amino group places the compound within the family of hydrazinoacetates. Ethyl hydrazinoacetate, the parent compound lacking the allyl group, is a known reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. researchgate.net The introduction of an N-allyl group to this hydrazinoacetate framework introduces a reactive olefinic moiety. This combination of a nucleophilic hydrazine-derived nitrogen, a synthetically versatile allyl group, and an ester function within a single, relatively simple molecule underpins its potential in contemporary chemical research. The reactivity of N-allyl compounds is notable in various transformations, including palladium-catalyzed reactions. nih.govacs.orgunimi.it
Historical Trajectories of Related Chemical Structures in Synthetic Transformations
The study of N-substituted amino acids has a rich history, driven by the desire to create novel peptides and peptide mimics (peptoids) with enhanced properties. acs.org N-substituted glycine oligomers, or peptoids, were introduced as a new class of peptide mimics in the early 1990s and have since become crucial tools in drug discovery and materials science. The synthetic accessibility and modular nature of N-substituted glycines allow for the creation of large, diverse libraries of compounds for biological screening.
Parallel to this, hydrazine (B178648) derivatives have long been fundamental reagents in organic chemistry. The reactivity of the hydrazine moiety has been exploited for the synthesis of a wide array of heterocyclic systems, including pyrazoles and triazepines. researchgate.netcdnsciencepub.com The condensation of hydrazines with carbonyl compounds to form hydrazones is a classic and widely used reaction. clockss.orgrsc.org Ethyl hydrazinoacetate itself has been used as a precursor in the synthesis of various heterocyclic structures. researchgate.netcdnsciencepub.com The conceptual merging of these two trajectories—the versatile backbone of N-substituted glycinates and the unique reactivity of hydrazines—leads to compounds like this compound, which carry the potential for novel synthetic transformations. The development of methods for the N-alkylation of amines and hydrazines has further expanded the accessibility of such complex structures. researchgate.netrsc.orgresearchgate.netgoogle.com
Methodological Approaches to Structural Characterization in Research
The definitive identification and characterization of this compound and related N-substituted glycinates rely on a suite of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of these compounds.
1H NMR provides information on the number and environment of protons. For a compound like this compound, one would expect to see characteristic signals for the ethyl ester group (a quartet and a triplet), the methylene (B1212753) protons of the glycine backbone (a singlet, which may be split), and the protons of the allyl group (complex multiplets). The protons on the N-amino group would likely appear as a broad singlet. nih.govacs.org
13C NMR reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the allyl group, and the carbons of the ethyl and glycinate moieties. nih.govacs.org
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. Key absorptions for this compound would include a strong C=O stretch for the ester group, N-H stretching vibrations for the amino group, and C=C stretching for the allyl group. rsc.orgnih.gov
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.govrsc.org
The following tables provide representative spectroscopic data for related N-substituted glycine derivatives, illustrating the types of data used for characterization.
Table 1: Representative 1H and 13C NMR Data for N-Substituted Glycine Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Glycine | 2.94 (s, 2H, CH2), 7.29 (br, 2H, NH2) | 41.1 (CH2), 170.2 (C=O) | nih.gov |
| N-(tert-Butyl)glycine hydrochloride | 1.28 (s, 9H, 3CH3), 3.75 (t, 2H, CH2), 9.19 (br, 1H, NH) | 24.9 (3C), 41.6 (1C), 56.2 (1C), 168.3 (C=O) | nih.govacs.org |
Table 2: Representative IR and Mass Spectrometry Data for N-Substituted Glycine Derivatives
| Compound | IR (cm-1) | Mass Spectrometry (m/z) | Reference |
|---|---|---|---|
| N-(tert-Butyl)glycine hydrochloride | 3183 (N-H), 3060 (C-H), 1758 (C=O), 1359 (C-O), 1216 (C-N) | 130 [M]+, 85 [M-COOH]+, 70, 30 | nih.govacs.org |
Structure
3D Structure
Properties
CAS No. |
671198-40-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
ethyl 2-[amino(prop-2-enyl)amino]acetate |
InChI |
InChI=1S/C7H14N2O2/c1-3-5-9(8)6-7(10)11-4-2/h3H,1,4-6,8H2,2H3 |
InChI Key |
IDQULKYMMWYVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC=C)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl N Allyl N Aminoglycinate and Its Core Scaffold
Direct Synthetic Routes to the N-Allyl-N-aminoglycinate Core
Direct approaches to the N-allyl-N-aminoglycinate core typically involve the formation of the crucial nitrogen-allyl bond on a pre-existing aminoglycinate structure. These methods are often favored for their straightforward nature and can be further subdivided into N-alkylation strategies.
N-Alkylation Strategies for Aminoglycinate Precursors
N-alkylation strategies represent a common and versatile approach for the synthesis of N-substituted amino acid esters. These methods introduce the allyl group directly onto the nitrogen atom of a glycinate (B8599266) derivative.
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, offering a controlled alternative to direct alkylation which can suffer from overalkylation. harvard.edumasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu For the synthesis of ethyl N-allyl-N-aminoglycinate, this would conceptually involve the reaction of ethyl glycinate with acrolein, followed by reduction. However, a significant challenge in this specific transformation is the potential for 1,4-hydride reduction of the α,β-unsaturated aldehyde, which would lead to the N-propyl derivative instead of the desired N-allyl product. nih.gov
To circumvent this issue, an alternative reductive amination strategy can be employed. A notable example is the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, which utilizes the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate. nih.gov This reaction proceeds in near-quantitative yield without the need for chromatographic purification. nih.gov A similar approach could be envisioned for this compound, potentially using allylamine (B125299) and ethyl glyoxylate. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the intermediate imine in the presence of the starting carbonyl group. masterorganicchemistry.com
Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is effective in mildly acidic conditions (pH 3-4) and can rapidly reduce iminium ions. harvard.edu However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride is often preferred as a milder and safer alternative. harvard.edu
Table 1: Key Features of Reductive Amination for N-Alkylation
| Feature | Description |
| Principle | Condensation of a carbonyl compound and an amine to form an imine/iminium ion, followed by reduction. harvard.edu |
| Key Reactants | Amine (e.g., ethyl glycinate), Carbonyl Compound (e.g., acrolein or ethyl glyoxylate), Reducing Agent. |
| Common Reducing Agents | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com |
| Advantages | High selectivity, avoids overalkylation, generally high yielding. harvard.edumasterorganicchemistry.com |
| Challenges | Potential for side reactions with α,β-unsaturated aldehydes, toxicity of some reagents. harvard.edunih.gov |
Metal-Catalyzed N-Allylation of Glycinate Derivatives
Metal-catalyzed reactions provide a powerful and versatile platform for the formation of C-N bonds, including the N-allylation of amino acid esters. Palladium and copper complexes are prominent catalysts in these transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in N-allylation reactions is well-established. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prime example. organic-chemistry.org In the context of synthesizing the N-allyl-N-aminoglycinate scaffold, this would involve the reaction of an ethyl glycinate derivative with an allylic electrophile, such as allyl acetate (B1210297) or allyl alcohol, in the presence of a palladium catalyst. organic-chemistry.orgrsc.org
Research has demonstrated the successful palladium-catalyzed N-allylation of unprotected amino acids with 1,1-dimethylallyl alcohol in water, yielding mono-N-allylated products. rsc.org This approach highlights the potential for using environmentally benign solvents. Furthermore, palladium-catalyzed asymmetric N-allylation of α-amino acid esters has been developed, employing chiral phosphine (B1218219) ligands to achieve high enantioselectivity. sorbonne-universite.fr For instance, the use of a palladium catalyst with a chiral diphosphine ligand has been shown to be effective in the N-allylation of methyl 4-aminobutyrate. sorbonne-universite.fr A similar strategy could be adapted for the asymmetric synthesis of this compound. The reaction typically proceeds via an allylpalladium intermediate, which is then attacked by the amine nucleophile. organic-chemistry.orgsorbonne-universite.fr
Table 2: Palladium-Catalyzed N-Allylation of Glycinate Derivatives
| Catalyst System | Substrates | Key Features |
| Pd(OAc)₂ / TPPMS | Unprotected amino acids, 1,1-dimethylallyl alcohol | Reaction in water, good yields of mono-N-allylated products. rsc.org |
| [Pd(allyl)Cl]₂ / Chiral Diphosphine Ligand | Methyl 4-aminobutyrate hydrochloride, allyl carbonate | High enantioselectivity, forms active catalysts at low loadings. sorbonne-universite.fr |
| Pd/Chiral Ligand | tert-Butyl glycinate-benzophenone Schiff base, allylic acetates | Asymmetric allylation without chiral ligands on the metal, good yields and high enantioselectivity. organic-chemistry.org |
Copper-Catalyzed Alkylation
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for C-N bond formation. Recent advancements have shown the utility of copper catalysts in the α-alkylation of glycine (B1666218) derivatives. chemrxiv.org While direct N-allylation of ethyl glycinate using copper catalysis is less commonly reported than α-alkylation, the principles can be extended. Photoinduced copper-catalyzed methods have been developed for the site-selective α-Csp³-H alkylation of glycines and peptides with alkyl iodides. chemrxiv.org This involves a single electron transfer (SET) and halogen atom transfer (XAT) mechanism. chemrxiv.org
A copper(I)-catalyzed direct three-component coupling of ethyl glyoxylate, an amine, and a terminal alkyne has been reported to provide β,γ-alkynyl α-amino acid derivatives. organic-chemistry.org While this produces a different scaffold, it demonstrates the potential of copper catalysis in multicomponent reactions involving glycinate precursors. Further research could explore the adaptation of these copper-catalyzed methodologies for the specific N-allylation of ethyl glycinate.
Hydrazine-Based Condensation and Functionalization Reactions
An alternative synthetic strategy involves the use of hydrazine (B178648) derivatives. The synthesis of allyl hydrazine itself can be challenging due to issues with selectivity and reproducibility in classical methods that use allyl halides and hydrazine hydrate. umich.eduresearchgate.net However, employing protecting group strategies, such as using Boc-protected hydrazines, can significantly improve the outcome. umich.eduresearchgate.net
Once allyl hydrazine is obtained, it can potentially be reacted with an appropriate two-carbon electrophile containing an ester group to form the desired this compound. For instance, the condensation of hydrazides with esters is a known method for forming hydrazine derivatives. nih.gov A plausible route could involve the reaction of allyl hydrazine with ethyl chloroacetate (B1199739) or ethyl bromoacetate. This would be an N-alkylation of the allyl hydrazine.
Another approach within this category is the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org This method has been used to synthesize various N-alkylhydrazine derivatives and could be adapted for the synthesis of the target compound by reacting a suitable hydrazine with an allyl-containing carbonyl compound under reductive conditions. organic-chemistry.org
Table 3: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Precursors | Advantages | Disadvantages |
| Reductive Amination | Ethyl glycinate, Allyl-containing carbonyl | Controlled mono-alkylation, high yields. harvard.edumasterorganicchemistry.com | Potential for side reactions with certain substrates. nih.gov |
| Palladium-Catalyzed N-Allylation | Ethyl glycinate, Allylic electrophile | High efficiency, potential for asymmetry. sorbonne-universite.fr | Catalyst cost, potential for metal contamination. |
| Copper-Catalyzed Alkylation | Glycine derivatives, Alkylating agents | Lower cost than palladium, novel reactivity. chemrxiv.org | Less developed for direct N-allylation. |
| Hydrazine-Based Methods | Allyl hydrazine, Ethyl haloacetate | Utilizes a different set of starting materials. | Synthesis of allyl hydrazine can be problematic. umich.eduresearchgate.net |
Alkylation of Hydrazine Derivatives
One of the most direct routes to N-substituted hydrazines is through the alkylation of hydrazine or its derivatives. kirj.ee Traditional methods, however, can lead to mixtures of products with varying degrees of substitution. dtic.mil A more controlled and efficient approach involves the formation of a nitrogen dianion from a protected hydrazine, which allows for selective and sequential alkylation. organic-chemistry.orgnih.gov
This methodology typically begins with a protected hydrazine, such as a Boc-protected hydrazine, which is treated with a strong base like n-butyllithium in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. organic-chemistry.org This generates a highly reactive nitrogen dianion. This intermediate can then be selectively alkylated. To synthesize this compound, a two-step sequential alkylation would be employed. First, the dianion would be reacted with an allyl halide (e.g., allyl bromide). Subsequently, in the same pot, an ethyl haloacetate (e.g., ethyl bromoacetate) would be added to introduce the glycinate moiety onto the same nitrogen atom. The order of addition of the alkylating agents can be controlled to achieve the desired substitution pattern. organic-chemistry.org This polyanion strategy provides a rapid and convenient pathway to multi-alkylated hydrazine derivatives. organic-chemistry.org
The synthesis of precursors for aza-amino acids often relies on the alkylation of N'-mono- or di-substituted hydrazine derivatives with alkyl halides. kirj.ee For instance, the synthesis of an aza-ornithine precursor, which shares the N-amino-amino acid core, has been achieved by alkylating an N-protected hydrazine with an N-protected 3-bromopropyl amine, showcasing the utility of this pathway for creating complex hydrazine derivatives. kirj.ee
Table 1: Reagents for Selective Alkylation of Hydrazine Derivatives
| Step | Reagent 1 | Reagent 2 | Solvent | Product Type | Ref |
|---|---|---|---|---|---|
| Metalation | Protected Hydrazine (e.g., PhNHNHBoc) | n-Butyllithium | THF | Nitrogen Dianion | organic-chemistry.org |
| Alkylation 1 | Nitrogen Dianion | Allyl Halide | THF | Mono-allylated Hydrazine | organic-chemistry.org |
Formation from α-Azidoglycinates
An alternative strategy for constructing the N-allyl-N-aminoglycinate scaffold involves the use of α-azidoglycinate esters. These compounds serve as precursors to α-aminoglycinates and can be functionalized through N-alkylation reactions. New racemic methyl or ethyl α-aminoglycinate derivatives have been synthesized by the N-alkylation of various amines with methyl or ethyl α-azidoglycinate. researchgate.netresearchgate.net
In a potential application of this method to the target molecule, allylamine could be reacted with ethyl α-azidoglycinate. This would be followed by a reduction of the azide (B81097) group to the corresponding amine, yielding an N-allyl-N'-aminoglycinate structure. A more direct, though less documented, approach might involve the reaction of an allyl organometallic reagent with the α-azidoglycinate, although the reactivity of such systems would need careful control to favor N-alkylation over other potential reaction pathways. The core of this method lies in using the azide as a masked amino group that can be revealed after the crucial C-N bond has been formed.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms
The creation of enantiomerically pure forms of this compound is critical for its potential use in asymmetric synthesis and peptidomimetics. This is achieved through chiral auxiliary-mediated methods or asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the asymmetric synthesis of α-amino acids and their derivatives, oxazolidinones, often referred to as Evans auxiliaries, are widely used. sigmaaldrich.comwilliams.edutcichemicals.com
The general process involves first acylating a chiral oxazolidinone (which are commercially available or prepared from amino alcohols) with a glycine equivalent. wikipedia.org This N-acylated oxazolidinone is then deprotonated using a strong base, such as sodium bis(trimethylsilyl)amide or a lithium-based amide, at low temperatures to form a rigid (Z)-enolate. williams.edu This chelated enolate structure effectively shields one face of the molecule. Subsequent alkylation with an electrophile, such as allyl iodide, occurs preferentially from the less sterically hindered face, leading to a high degree of diastereoselectivity. williams.edu After the allyl group is installed, a second alkylation could potentially be performed, or the auxiliary can be cleaved. Hydrolytic cleavage, often using alkaline hydrogen peroxide, removes the auxiliary, which can be recovered and recycled, to yield the enantiomerically enriched α-substituted carboxylic acid. williams.edu This strategy establishes a stereocenter at the α-carbon, which is fundamental to producing chiral forms of the target scaffold.
Table 2: Diastereoselective Alkylation using an Oxazolidinone Auxiliary
| Substrate | Base | Electrophile | Diastereomeric Ratio (d.r.) | Ref |
|---|---|---|---|---|
| N-propionyl oxazolidinone | NaN(TMS)₂ | Allyl Iodide | 98:2 | williams.edu |
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Recent advancements in transition-metal catalysis have enabled powerful methods for asymmetric C-N bond formation. mdpi.comnih.gov
Catalytic systems based on metals like nickel, copper, and iridium, paired with chiral ligands, can facilitate reactions such as the enantioselective hydroamination of olefins. rsc.org In the context of this compound, a chiral nickel-hydride catalyst could potentially mediate the direct coupling of an ethyl aminoglycinate precursor with allene (B1206475) or an allyl electrophile. The chiral ligand environment around the metal center would control the facial selectivity of the bond formation, leading to the desired enantiomer. rsc.org
Furthermore, photoinduced copper-catalyzed methods have emerged for the enantioconvergent N-alkylation of racemic alkyl electrophiles with nitrogen nucleophiles. nih.gov This strategy relies on a combination of ligands that assemble a photocatalyst and a separate chiral catalyst for the enantioselective C–N bond formation. Such a system could theoretically be adapted to couple an aminoglycinate nucleophile with a racemic allylic electrophile, achieving stereocontrol in a single step. nih.gov
Table 3: Examples of Asymmetric Catalysis for C-N Bond Formation
| Catalyst System | Reaction Type | Key Feature | Ref |
|---|---|---|---|
| Asymmetric Iridium Dimer | N-alkylation of amines | Additive- and solvent-free C-N bond formation | mdpi.com |
| Photoinduced Copper/Chiral Diamine | Asymmetric N-alkylation | Enantioconvergent substitution of racemic electrophiles | nih.gov |
| Nickel Hydride/Chiral Ligand | Olefin Hydroamination | Asymmetric C-N bond formation with alkenes | rsc.org |
Optimization of Synthetic Protocols for Research Scale
Transitioning a synthetic route from a theoretical concept to a practical laboratory procedure requires careful optimization. For research-scale synthesis (milligram to gram quantities), the focus is on achieving high yields, simplifying purification, and ensuring reproducibility. aston.ac.uk
A key optimization strategy is the development of one-pot reactions, which reduce the number of intermediate isolation and purification steps, saving time and minimizing material loss. organic-chemistry.org For example, the sequential alkylation of a hydrazine dianion is a one-pot procedure. organic-chemistry.org Another critical aspect is the choice of reagents and conditions to avoid chromatographic purification, which can be time-consuming and costly on a larger scale. An improved synthesis of a related compound, ethyl N-[(2-Boc-amino)ethyl]glycinate, was based on a reductive alkylation that furnished the product in near-quantitative yield and high purity without chromatography. nih.gov
Optimization also involves fine-tuning reaction parameters such as solvents, temperature, and reagent stoichiometry. The direct reductive alkylation of hydrazine derivatives with α-picoline-borane was optimized by adjusting substrate and reagent equivalency to produce various N-alkylhydrazine derivatives efficiently. organic-chemistry.org For syntheses involving solid-phase techniques, as are common in peptide chemistry where related aza-peptide building blocks are used, coupling conditions (reagents, solvents, concentrations) are optimized to ensure coupling yields greater than 95%. aston.ac.uk
Atom-Economical and Sustainable Synthetic Considerations
Modern synthetic chemistry increasingly emphasizes principles of green chemistry, including atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. organic-chemistry.org Catalytic reactions are inherently more atom-economical than stoichiometric ones because they reduce waste. beilstein-journals.org
For the synthesis of this compound, several strategies can enhance atom economy. The use of catalytic hydrogen autotransfer (HA) or "borrowing hydrogen" strategies allows alcohols, such as allyl alcohol, to be used as alkylating agents. organic-chemistry.orgmdpi.com In these processes, the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile (like an aminoglycinate); the resulting imine is then reduced by the hydrogen "borrowed" earlier. The only byproduct is water, making it a highly atom-economical and sustainable process. mdpi.com Similarly, redox-relay strategies can enable the coupling of substrates like allyl alcohols without the need for external reducing agents. rsc.org
Other considerations for a sustainable synthesis include:
Catalyst Choice: Preferentially using earth-abundant and less toxic metals (e.g., nickel, copper) over precious metals (e.g., palladium, rhodium, iridium) where possible. mdpi.comrsc.org
Solvent Selection: Using greener solvents or minimizing solvent use altogether. mdpi.com
Reaction Type: Employing addition and annulation reactions, which are inherently atom-economical. organic-chemistry.org
By integrating these principles, the synthesis of this compound and its derivatives can be designed to be not only efficient but also environmentally responsible.
Reactivity and Transformational Chemistry of Ethyl N Allyl N Aminoglycinate
Reactions Involving the Allyl Moiety
The presence of the carbon-carbon double bond in the allyl group is central to many of the compound's key transformations. This alkene can participate in a variety of powerful carbon-carbon bond-forming reactions and functionalization strategies.
Olefin metathesis, a Nobel prize-winning technology, provides a powerful method for the rearrangement of carbon-carbon double bonds. Ethyl N-allyl-N-aminoglycinate is a suitable substrate for several types of metathesis reactions, enabling the synthesis of complex cyclic and acyclic structures.
Ring-Closing Metathesis (RCM) is a widely used strategy for synthesizing cyclic compounds. nih.govnih.gov For a molecule like this compound to undergo RCM, it must first be derivatized to contain a second terminal alkene. This can be readily achieved by acylating or alkylating the primary amino group (N') with a reagent containing a double bond. For instance, acylation with acryloyl chloride or allylation with an allyl halide furnishes a diene precursor suitable for RCM.
Once the diene is formed, exposure to a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, initiates the intramolecular metathesis reaction. nih.gov This process typically involves the release of a small volatile olefin, like ethylene, which drives the reaction towards the formation of a cyclic product. nih.gov The size of the resulting heterocyclic ring (5-, 6-, or 7-membered) can be controlled by the length of the tether introduced in the initial derivatization step. beilstein-journals.org This approach provides a direct route to novel nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry.
| Entry | Diene Precursor (from this compound) | Catalyst | Product | Ring Size | Ref. |
| 1 | N-Acryloyl derivative | Grubbs 2nd Gen. | Cyclic Hydrazide | 5-membered | nih.gov |
| 2 | N,N-Diallyl derivative | Hoveyda-Grubbs 2nd Gen. | Dihydropyrazine derivative | 6-membered | nih.govbeilstein-journals.org |
| 3 | N-But-3-enoyl derivative | Grubbs 1st Gen. | Cyclic Hydrazide | 6-membered | nih.gov |
Table 1: Representative Ring-Closing Metathesis (RCM) Reactions.
Cross-Metathesis (CM) involves the reaction of two different alkenes to form new, cross-coupled products. The allyl group of this compound can react with a variety of olefin partners, such as acrylates, styrenes, or other functionalized alkenes, in the presence of a ruthenium catalyst. dtic.mil This reaction is a powerful tool for introducing new functional groups and extending the carbon chain. researchgate.netnih.gov
The success and selectivity of CM reactions depend on the relative reactivity of the olefin partners and the choice of catalyst. acs.org For example, reacting this compound with an electron-deficient alkene like methyl acrylate (B77674) can lead to the formation of an elongated, unsaturated amino acid derivative. byjus.com Such products are valuable building blocks for the synthesis of peptidomimetics and other biologically active molecules.
| Entry | Olefin Partner | Catalyst | Product Type | Ref. |
| 1 | Styrene | Grubbs 2nd Gen. | Stilbene-type amino ester | acs.org |
| 2 | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | Unsaturated dicarboxylic acid derivative | byjus.com |
| 3 | Dodec-1-ene | Grubbs 1st Gen. | Long-chain unsaturated amino ester | nih.gov |
Table 2: Representative Cross-Metathesis (CM) Reactions.
The electron-rich π-bond of the allyl group is susceptible to attack by both electrophiles and radicals, leading to a range of functionalized products.
An electrophilic addition reaction involves the attack of an electrophile on the double bond, breaking the π-bond and forming two new σ-bonds. youtube.com For instance, the reaction with hydrogen halides (e.g., HBr) or halogens (e.g., Br₂) proceeds via a carbocation intermediate. dalalinstitute.com The regioselectivity of the addition is governed by the stability of this intermediate, which is influenced by the electronic effects of the neighboring nitrogen atoms. researchgate.net
Radical additions and cyclizations offer alternative pathways for functionalization. rsc.org Intramolecular radical cyclization can be a powerful method for constructing complex heterocyclic systems. researchgate.net For this to occur, a radical must be generated elsewhere in the molecule, which then adds to the allyl double bond. For instance, a radical generated on the carbon alpha to the ester, or on one of the nitrogen atoms, could initiate a 5-exo or 6-endo cyclization, leading to pyrrolidine (B122466) or piperidine-type ring systems fused to the hydrazine (B178648) backbone. mdpi.com Such reactions are often initiated by radical initiators or via photoredox catalysis. beilstein-journals.orgorganic-chemistry.org
Instead of reacting at the double bond itself, the C-H bonds adjacent to the alkene (the allylic position) can be selectively functionalized. This is a highly valuable transformation as it preserves the double bond for subsequent reactions.
A classic example is allylic bromination using N-Bromosuccinimide (NBS) under radical conditions, which introduces a bromine atom at the allylic carbon. researchgate.net This bromide can then serve as a leaving group for nucleophilic substitution reactions.
More advanced methods involve transition-metal catalysis. Palladium-catalyzed reactions, for example, can achieve allylic amination , where a C-H bond is replaced with a C-N bond. nih.govcore.ac.uk This can be performed intramolecularly to form new rings or intermolecularly with an external amine source. Rhodium and iridium catalysts are also known to facilitate a range of allylic C-H functionalization reactions, offering complementary reactivity to palladium-based systems. acs.org These reactions often proceed through a π-allyl metal intermediate.
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Ref. |
| Allylic Bromination | N-Bromosuccinimide (NBS), light | -Br | researchgate.net |
| Allylic Amination | Pd(OAc)₂, PhI(OAc)₂ | -NR₂ | |
| Allylic Oxidation | SeO₂ or CrO₃ | -OH or =O | - |
Table 3: Examples of Allylic Functionalization Reactions.
Olefin Metathesis Reactions
Transformational Chemistry at the Nitrogen Centers
The hydrazine moiety of this compound contains two nitrogen atoms with distinct reactivity. The terminal primary amine (N') is generally more nucleophilic and less sterically hindered than the tertiary amine (N).
The primary amine can be selectively functionalized through standard N-alkylation or N-acylation reactions. As mentioned previously, these reactions are key to preparing precursors for RCM. Acylation with acyl chlorides or anhydrides, or alkylation with alkyl halides, proceeds readily at this position.
Furthermore, the 1,2-diamine nature of the hydrazine core makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. For example, condensation of the hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester or a malonic ester derivative, is a classic and powerful method for constructing pyrazolidinone or pyrazole (B372694) rings . This transformation involves the sequential nucleophilic attack of both nitrogen atoms onto the carbonyl carbons, followed by dehydration to form the stable five-membered heterocyclic ring. This provides a robust strategy for converting this compound into more complex, drug-like scaffolds.
N-Alkylation and N-Acylation Reactions
The secondary amine nitrogen in this compound is a nucleophilic site that readily undergoes alkylation and acylation reactions. These transformations are fundamental for introducing further structural diversity and for incorporating the glycinate (B8599266) scaffold into larger molecules.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. In a process known as a hydrogen autotransfer process, primary alcohols can serve as alkylating agents in the presence of a copper(II) acetate (B1210297) catalyst and a base like potassium tert-butoxide, leading to the formation of tertiary amines. researchgate.net More conventional N-alkylation can be achieved with alkyl halides. For instance, the N-alkylation of related N-allyl α-amino esters occurs in one pot on warming in dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) and 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU). rsc.org This process can sometimes be followed by a wikipedia.orguniurb.it-sigmatropic rearrangement of the resulting ylides to yield N,N-dialkylated allyl glycine (B1666218) derivatives. rsc.org
N-Acylation: The secondary amine reacts with acylating agents like acid chlorides or acid anhydrides to form stable amide bonds. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a crucial step in peptide synthesis and for creating various functionalized derivatives. For example, N-acylamino acids are commonly prepared by reacting fatty acid chlorides with the amino group of an amino acid salt in an aqueous medium, a principle applicable here. google.com
Table 1: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Tertiary Amine |
| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl Amide |
| N-Alkylation (Hydrogen Autotransfer) | Primary Alcohol (e.g., Benzyl Alcohol) | Cu(OAc)₂, Base (e.g., KOtBu), Heat | Tertiary Amine |
Condensation Reactions Leading to Imines or Schiff Bases
The secondary amine of this compound can condense with aldehydes and ketones to form iminium ions, which can then be deprotonated to form enamines or participate in further reactions. The classic formation of an imine (Schiff base) involves the reaction of a primary amine with a carbonyl compound. nih.gov While secondary amines like this compound cannot form stable neutral imines, they react with aldehydes and ketones under acid catalysis to generate the corresponding iminium cations.
This reaction is reversible and is often the first step in more complex transformations, such as the Mannich reaction or the Ugi reaction. wikipedia.orgorganic-chemistry.org The formation of the iminium ion is crucial as it activates the carbonyl compound for subsequent nucleophilic attack. The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the intermediate hemiaminal, facilitating its elimination as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. nih.gov
Table 2: Condensation with Carbonyls
| Carbonyl Compound | Conditions | Intermediate/Product |
|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Iminium Cation |
| Ketone (e.g., Acetone) | Acid catalyst (e.g., H⁺) | Iminium Cation |
Intramolecular Cyclization Reactions Forming Heterocyclic Systems
The dual presence of the nucleophilic amine and the electrophilic allyl group allows this compound to be a precursor for various heterocyclic systems. openmedicinalchemistryjournal.com N-heterocycles are significant scaffolds in medicinal chemistry and natural products. openmedicinalchemistryjournal.comdovepress.com
Transition metal catalysts, particularly palladium and ruthenium, are often employed to facilitate such cyclizations. For example, palladium-catalyzed carboamination reactions between N-allyl guanidines and aryl halides lead to 5-membered cyclic guanidines. organic-chemistry.org Similarly, the allyl group can participate in intramolecular C-H amination reactions. Copper-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines from N-allyl-2-aminopyridines. dovepress.com
In the case of this compound, after conversion of the ester to a suitable functional group (e.g., an amide bearing an aryl halide), intramolecular Heck-type or Buchwald-Hartwig-type cyclizations can be envisioned to form lactam-based heterocycles. For instance, aza-propargylglycinamides have been shown to undergo base-promoted 5-exo-dig cyclizations to yield N-amino-imidazolin-2-ones. acs.org
Table 3: Potential Intramolecular Cyclization Pathways
| Reaction Type | Catalyst/Conditions | Resulting Heterocycle |
|---|---|---|
| Intramolecular Amination/Heck Reaction | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Piperazinone derivative |
| Radical Cyclization | Radical Initiator (e.g., AIBN), Tin Hydride | Pyrrolidine derivative |
| Ring-Closing Metathesis (on a di-allyl derivative) | Grubbs' or Hoveyda-Grubbs' Catalyst | Seven-membered N-heterocycle |
Chemical Modifications at the Carboxylic Ester Functionality
Ester Hydrolysis and Transesterification Reactions
The ethyl ester group is a versatile handle for further chemical modification. It can be readily hydrolyzed or converted to other esters via transesterification.
Ester Hydrolysis: Under either acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, N-allyl-N-aminoglycine. Basic hydrolysis (saponification), typically using sodium hydroxide (B78521) or potassium hydroxide, is often preferred as it is an irreversible process that drives the reaction to completion by forming the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium process. The resulting carboxylic acid is a key intermediate for peptide coupling reactions.
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is usually used as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound. This method is useful for introducing different alkyl groups or functionalities via the ester moiety. masterorganicchemistry.comlibretexts.org
Amidation and Peptide Coupling Reactions
The ester functionality can be converted directly to an amide, or it can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine to form an amide bond. This is a cornerstone of peptide chemistry. uniurb.itlibretexts.org
Direct Amidation: The reaction of esters with amines, often requiring heat, can produce amides directly through a nucleophilic acyl substitution mechanism where the alkoxide is the leaving group. masterorganicchemistry.com This method can be used to form primary, secondary, or tertiary amides. masterorganicchemistry.com
Peptide Coupling: A more common and controlled method for amide bond formation involves first hydrolyzing the ester to the free carboxylic acid. nih.gov This acid is then "activated" using a coupling reagent to make the carbonyl carbon more electrophilic. uniurb.itpeptide.com Common coupling reagents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions like racemization. nih.govpeptide.com The activated acid then reacts readily with the amino group of another amino acid or amine to form the peptide bond. uniurb.it
Table 4: Amidation and Peptide Coupling
| Reaction | Reagents | Key Intermediate | Product |
|---|---|---|---|
| Direct Amidation | Amine (e.g., Benzylamine), Heat | Tetrahedral Intermediate | N-Benzyl-2-(allyl(amino))acetamide |
| Peptide Coupling (via acid) | 1. NaOH (Hydrolysis) 2. Amine, EDC, HOBt | Activated O-Acylisourea Ester | Dipeptide derivative |
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. tcichemicals.com this compound, with its nucleophilic amine, is a prime candidate for participation in isocyanide-based MCRs like the Ugi reaction.
Ugi Reaction: The classic Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component. The reaction sequence begins with the condensation of the amine and the aldehyde to form an iminium ion. This is followed by nucleophilic attack of the isocyanide and subsequent attack by the carboxylate anion, culminating in a Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org The use of bifunctional components, such as an amino acid derivative, can lead to interesting and complex scaffolds. mdpi.com The reaction of allylamine (B125299), benzaldehyde, cyclohexyl isocyanide, and 3-nitropropionic acid has been reported to proceed cleanly, demonstrating the compatibility of the allyl group in Ugi reactions. chemspider.com
Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly use an external amine, variants exist. More relevantly, the product of a Passerini reaction can sometimes be achieved as a side product in Ugi reactions. mdpi.com The primary role for an amino ester like this compound in MCRs is as the amine source in the Ugi reaction or its variations.
Table 5: Participation in Ugi Four-Component Reaction
| Aldehyde | Carboxylic Acid | Isocyanide | Product Core Structure |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylamino Amide |
| Isovaleraldehyde | Propionic Acid | Cyclohexyl isocyanide | α-Acylamino Amide |
Mechanistic Investigations into Ethyl N Allyl N Aminoglycinate Reactions
Elucidation of Reaction Pathways and Intermediates
The reactions of ethyl N-allyl-N-aminoglycinate can proceed through several potential pathways, largely dictated by the nature of the reactants and catalysts involved. The presence of both a nucleophilic secondary amine and an allylic group allows for a variety of transformations.
In the absence of a metal catalyst, the N-allyl group can participate in reactions typical of alkenes, such as electrophilic additions. However, the more synthetically versatile and mechanistically intriguing reactions are those that are metal-catalyzed. In these transformations, the reaction pathway for allylic functionalization typically involves the formation of a π-allyl metal complex. acsgcipr.org For instance, in palladium-catalyzed reactions, a Pd(0) species can coordinate to the double bond of the allyl group, leading to oxidative addition and the formation of a (π-allyl)palladium(II) intermediate. nih.govresearchgate.net
The aminoglycinate moiety can act as an internal nucleophile or can be subject to reactions at the ester functionality, such as hydrolysis or transesterification, depending on the reaction conditions. In reactions where the amine is intended to be the nucleophile, such as intramolecular cyclizations, the initial coordination of the metal to the allyl group is a key step.
Key Intermediates:
π-Allyl Metal Complexes: In metal-catalyzed allylic substitution reactions, the formation of a (π-allyl)metal complex is a central intermediate. For example, with a rhodium catalyst, a Cp*Rh(π-allyl) complex can be generated through C-H activation. chemrxiv.orgacs.org
Metal-Amide Species: In certain catalytic cycles, particularly those involving amination, a metal-amide intermediate can be formed through the deprotonation of the amine.
Enolates: In reactions where the α-carbon of the glycinate (B8599266) moiety is deprotonated, a metal enolate or a Schiff base-derived enolate can be a key intermediate, leading to α-alkylation. organic-chemistry.orgchemistryviews.org
Aziridinium (B1262131) Ions: In some acid-catalyzed intramolecular reactions, the formation of a transient aziridinium ion intermediate could be a plausible pathway for cyclization.
Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal-mediated reactions of this compound are expected to follow catalytic cycles characteristic of allylic functionalizations. A generalized cycle for a palladium-catalyzed allylic amination, a reaction analogous to potential transformations of the title compound, is illustrative.
A Hypothetical Catalytic Cycle for Intramolecular Cyclization:
Oxidative Addition: A low-valent metal catalyst, such as Pd(0), coordinates to the allyl group of this compound and undergoes oxidative addition to form a (π-allyl)Pd(II) complex.
Deprotonation/Nucleophilic Attack: A base present in the reaction mixture deprotonates the secondary amine, forming a more potent nucleophile. This internal nucleophile then attacks the π-allyl ligand. The regioselectivity of this attack (at the central or a terminal carbon of the allyl group) is influenced by the ligands on the metal and the substitution pattern of the allyl group. nih.govresearchgate.net
Reductive Elimination: Following the intramolecular C-N bond formation, reductive elimination from the palladium center regenerates the Pd(0) catalyst and releases the cyclized product.
In rhodium-catalyzed allylic C-H amination, the mechanism can be more complex, potentially involving an oxidatively induced reductive elimination from a Rh(III) intermediate to form an allylic acetate (B1210297), which is then substituted by the amine. chemrxiv.orgacs.org
The table below outlines the key steps in a hypothetical palladium-catalyzed intramolecular cyclization of this compound.
| Step | Description | Key Species Involved |
| 1 | Catalyst Activation & Coordination | Pd(0) catalyst, this compound |
| 2 | Oxidative Addition | (π-allyl)Pd(II) complex |
| 3 | Deprotonation | Amine moiety, Base |
| 4 | Intramolecular Nucleophilic Attack | (π-allyl)Pd(II) complex with internal amidate |
| 5 | Reductive Elimination | Cyclized product, Pd(0) catalyst |
Kinetic Studies and Rate Determinations
For iridium-catalyzed asymmetric allylic amination, kinetic studies have shown that the reaction can be first-order in the concentrations of the allylic carbonate, the amine, and the catalyst, and inverse-first-order in the product concentration. berkeley.edu This suggests that the reaction of the iridium(I) species with the allylic substrate is reversible and that the subsequent reaction of the allyl intermediate with the nucleophile is the turnover-limiting step. berkeley.eduacs.org
In other systems, such as π-allyliridium C,O-benzoate-catalyzed allylic amination, a zero-order dependence on the allyl acetate and a fractional order on the amine have been observed. acs.orgnih.gov This points to a rapid initial ionization of the allylic substrate followed by a turnover-limiting C-N bond formation, where the fractional order in amine suggests the involvement of amine dimers in the catalytic cycle. acs.orgnih.gov
The table below presents hypothetical rate data for a reaction involving this compound, based on findings from analogous systems.
| Experiment | [this compound] (M) | [Catalyst] (mol%) | [Base] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 1 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 2 | 0.1 | 2.0 x 10⁻⁵ |
| 4 | 0.1 | 1 | 0.2 | 1.4 x 10⁻⁵ |
This data is hypothetical and intended to illustrate potential kinetic relationships based on analogous reactions.
Solvent Effects and Stereochemical Outcomes
The choice of solvent can significantly impact the reaction rate, regioselectivity, and stereoselectivity of reactions involving this compound. Solvents can influence the stability of intermediates and transition states, as well as the solubility of reactants and catalysts.
In palladium-catalyzed allylic amination, the solvent can affect the ratio of branched to linear products. For example, in some systems, THF has been shown to favor the formation of the branched product. nih.govresearchgate.net This is attributed to the solvent's ability to influence the equilibrium between different palladium intermediates. nih.gov The use of hydrogen-bonding solvents, such as fluorinated alcohols, has been shown to accelerate azo-ene reactions, an alternative method for allylic amination, by stabilizing the transition state. jst.go.jp In some palladium-catalyzed allylic C-H functionalizations, the use of green solvents like water and ethanol (B145695) has been shown to be effective. oup.com
The stereochemical outcome of reactions at the chiral center that can be formed during allylic amination is highly dependent on the chiral ligands used with the metal catalyst. In palladium-catalyzed asymmetric allylic amination, the enantiomeric excess of the product is directly related to the structure of the chiral phosphine (B1218219) or N-heterocyclic carbene ligand. researchgate.netresearchgate.net The stereochemistry of the starting material can also influence the product distribution in diastereoselective reactions. acs.org
The following table summarizes the potential effects of different solvents on a hypothetical asymmetric reaction of this compound.
| Solvent | Dielectric Constant (ε) | Potential Effect on Regioselectivity | Potential Effect on Enantioselectivity (ee) |
| Tetrahydrofuran (B95107) (THF) | 7.6 | May favor branched product | Moderate to High |
| Dichloromethane (CH₂Cl₂) | 9.1 | Mixture of linear and branched | High |
| Toluene | 2.4 | May favor linear product | Moderate |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | May accelerate reaction rate | Potentially high due to H-bonding |
This data is illustrative and based on general principles and findings from related systems.
Synthetic Utility and Advanced Chemical Applications of Ethyl N Allyl N Aminoglycinate
Building Block for Complex Heterocyclic Architectures
The strategic placement of functional groups within ethyl N-allyl-N-aminoglycinate makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The interplay between the allyl and amino moieties allows for a range of cyclization strategies, leading to the formation of important heterocyclic scaffolds.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole and its derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry and agrochemicals. dergipark.org.tr Classical methods for pyrazole synthesis often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.tr this compound, containing a hydrazine-like N-amino group, can participate in reactions that lead to the formation of pyrazole rings. For instance, the N-allyl group can be isomerized or otherwise functionalized to create a suitable precursor for cyclization with a 1,3-dielectrophilic component.
One common strategy involves the [3+2] cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with the double bond of the allyl group. This reaction directly furnishes a pyrazoline ring, which can then be oxidized to the corresponding pyrazole. The presence of the aminoglycinate portion of the molecule can be further manipulated to introduce additional diversity into the final pyrazole structure.
| Starting Material | Reagents and Conditions | Product | Key Transformation |
| This compound derivative | 1. Nitrile imine precursor, base 2. Oxidizing agent | Substituted pyrazole | [3+2] Cycloaddition |
| Allyl-containing substrate | Hydrazine (B178648) derivative, acid catalysis | Pyrazole derivative | Cyclocondensation |
Formation of Imidazolinone Scaffolds
Imidazolinones are another class of heterocyclic compounds with significant biological activity. The synthesis of N-amino-imidazolin-2-ones has been explored as a strategy to create conformationally constrained peptide mimics. acs.org The core structure of this compound provides a foundation for the construction of such scaffolds.
A synthetic approach could involve the intramolecular cyclization of a suitably derivatized this compound. For example, acylation of the N-amino group followed by activation of the ester and subsequent intramolecular attack by the newly formed amide could lead to a five-membered ring. The allyl group can be further functionalized post-cyclization to introduce additional chemical handles or to modulate the biological activity of the resulting imidazolinone. The submonomer approach, which has been successful in azapeptide synthesis, could also be adapted to build imidazolinone structures, allowing for the introduction of diverse side chains. acs.org
Construction of Fused Ring Systems
The reactivity of the allyl and amino groups in this compound can be harnessed to construct more complex fused ring systems. These systems are of interest due to their rigid three-dimensional structures, which can be beneficial for binding to biological targets.
One potential strategy involves an intramolecular Heck reaction. By introducing an aryl or vinyl halide to the N-amino group, a palladium-catalyzed intramolecular cyclization onto the allyl group can lead to the formation of a fused bicyclic system. The stereochemistry of the newly formed ring junction can often be controlled by the choice of catalyst and reaction conditions.
Another approach could utilize a ring-closing metathesis (RCM) reaction. By appending a second alkenyl chain to the molecule, for example, through acylation of the N-amino group with an unsaturated acyl chloride, a diene precursor can be formed. Treatment with a Grubbs-type catalyst would then initiate RCM to form a macrocyclic or fused ring system containing the aminoglycinate moiety.
Precursor in Bioactive Molecule and Peptidomimetic Synthesis
The structural similarity of this compound to amino acids makes it a valuable precursor for the synthesis of modified peptides and peptidomimetics. These molecules are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. researchgate.net
Role in Azapeptide Construction
Azapeptides are analogs of peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govkirj.ee This substitution introduces significant conformational constraints and can lead to improved biological activity and metabolic stability. nih.gov this compound serves as an excellent starting material for the introduction of an aza-amino acid residue with an allyl side chain.
The synthesis of azapeptides often involves the coupling of a hydrazine derivative with an activated carbonyl species. kirj.ee this compound can be incorporated into a peptide chain using solid-phase peptide synthesis (SPPS) methodologies. The N-amino group can be acylated by an activated amino acid, and the ester can be hydrolyzed and activated for coupling to the next amino acid in the sequence. The allyl group provides a versatile handle for post-synthetic modification, allowing for the introduction of a wide range of functional groups through reactions such as hydroformylation, oxidation, or cross-metathesis.
| Azapeptide Synthesis Step | Description | Relevance of this compound |
| Incorporation | Coupling of the aza-amino acid precursor into the peptide chain. | The N-amino group acts as the nucleophile for coupling. |
| Elongation | Addition of subsequent amino acids to the growing peptide chain. | The ester group can be activated for amide bond formation. |
| Side-Chain Modification | Functionalization of the aza-amino acid side chain. | The allyl group allows for diverse chemical transformations. |
Design of Conformationally Constrained Peptide Mimetics
The inherent flexibility of peptides often limits their therapeutic potential. nih.gov Introducing conformational constraints can lead to more potent and selective bioactive molecules. nih.govmdpi.com The unique structure of this compound can be exploited to design and synthesize conformationally constrained peptidomimetics.
The allyl group can be used to create cyclic peptide structures through ring-closing metathesis with another alkenyl side chain within the peptide sequence. This cyclization can lock the peptide into a specific bioactive conformation. Furthermore, the N-amino group can influence the local backbone conformation due to electronic repulsion between the adjacent nitrogen atoms, favoring turn-like structures. nih.gov
By incorporating this compound into a peptide sequence and then performing intramolecular reactions involving the allyl group, novel peptidomimetic scaffolds with well-defined three-dimensional structures can be generated. These constrained mimetics are valuable tools for probing protein-protein interactions and for the development of new therapeutic agents.
Intermediate in Agrochemical and Specialty Chemical Development
The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules for agrochemical and specialty chemical applications. The reactivity of the allyl group, the nucleophilicity of the secondary amine, and the ester functionality provide multiple sites for chemical modification.
Amines are crucial intermediates in the production of fine chemicals and agrochemicals. The N-alkylation of amines is a fundamental process for creating diverse molecular structures. For instance, methods for the N-alkylation of various amines, including those with poor nucleophilicity, have been developed using catalysts like copper(II) acetate (B1210297) in a hydrogen autotransfer process with primary alcohols. researchgate.net This highlights the general importance of N-alkylated amines in synthetic chemistry.
While direct research on this compound in agrochemical synthesis is not extensively documented in publicly available literature, its structural components are found in various bioactive molecules. For example, N-acylamino acid derivatives are utilized as surfactants and emulsifiers. google.com The this compound backbone could potentially be modified to produce analogous compounds with specific properties for agricultural formulations.
The synthesis of related N-alkylated glycine (B1666218) derivatives, such as ethyl N-[(2-Boc-amino)ethyl]glycinate, has been optimized for scalability, indicating the industrial relevance of this class of compounds. nih.govalfa-chemistry.comchemicalbook.com Such synthetic routes often involve reductive alkylation, a common and efficient method for forming C-N bonds. nih.gov
Theoretical and Computational Studies of Ethyl N Allyl N Aminoglycinate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Ethyl N-allyl-N-aminoglycinate. These calculations provide fundamental information about the molecule's stability, reactivity, and spectroscopic properties.
Commonly, methods like B3LYP are paired with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy for molecules of this size. mdpi.com Such calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the π-system of the allyl group, reflecting their nucleophilic character. The LUMO, conversely, is likely centered on the antibonding orbitals of the carbonyl group and the allyl C=C double bond, indicating sites susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical computational results for similar molecules.
| Parameter | Value (Hartree) | Value (eV) | Description |
| Total Energy | -479.12345 | -13037.6 | The total electronic energy of the optimized geometry. |
| HOMO Energy | -0.235 | -6.39 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | 0.052 | 1.41 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 0.287 | 7.80 | Indicator of chemical reactivity and kinetic stability. |
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound, arising from rotations around several single bonds, results in a complex conformational landscape. umanitoba.ca Conformational analysis aims to identify the stable low-energy structures (conformers) and the energy barriers for their interconversion. acs.org
The key degrees of freedom include:
Rotation around the C-C and C-N bonds of the allyl group.
Rotation around the C-N and C-C bonds of the glycinate (B8599266) backbone.
Inversion of the pyramidal nitrogen atom. acs.org
Computational studies on similar N-allyl compounds, such as N-allylmethylamine, have shown that multiple stable conformers can exist within a narrow energy range, often less than 10 kJ/mol. umanitoba.caresearchgate.net The relative stability of these conformers is governed by a delicate balance of steric repulsion and stabilizing electronic effects like hyperconjugation and intramolecular hydrogen bonding. umanitoba.ca
For this compound, different arrangements of the allyl and ethyl ester groups relative to the nitrogen lone pair and each other will define the conformational space. For example, the orientation of the allyl group's vinyl moiety can be gauche or anti with respect to the nitrogen lone pair. acs.org Mapping the potential energy surface by systematically varying these dihedral angles allows for the identification of energy minima (stable conformers) and transition states that connect them. umanitoba.ca This mapping is crucial for understanding the molecule's dynamic behavior in solution. nih.govplos.org
Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative Data) This table presents hypothetical conformers and energy data based on studies of analogous N-allyl systems.
| Conformer | Dihedral Angles (Allyl C=C-C-N, N-C-C=O) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| I (Global Minimum) | ~60° (gauche), ~180° (anti) | 0.0 | 45.2 |
| II | ~180° (anti), ~180° (anti) | 1.5 | 25.1 |
| III | ~70° (gauche), ~70° (gauche) | 3.0 | 13.5 |
| IV | ~180° (anti), ~60° (gauche) | 5.0 | 6.1 |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to explore the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely pathway, including intermediates and transition states. nih.gov
For instance, the reactivity of the allyl group is of significant interest. Electrophilic addition to the double bond is a common reaction for allylic compounds. nih.gov Computational modeling can determine the transition state structures for both Markovnikov and anti-Markovnikov additions, and the calculated activation energies can predict the regioselectivity of the reaction. nih.govrsc.org
Another potential reaction is the hydrolysis of the ester group. Theoretical models can simulate the reaction pathway for both acid- and base-catalyzed hydrolysis, identifying the key transition states for the formation of the tetrahedral intermediate and subsequent breakdown to products. rsc.org Similarly, reactions involving the nucleophilic nitrogen, such as alkylation or acylation, can be modeled to understand their energetic profiles. ontosight.ai
The characterization of transition states is a key aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-forming and bond-breaking processes. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the energy landscape. nih.gov
Prediction of Reactivity and Selectivity
Building upon electronic structure and reaction pathway analysis, computational methods can predict the reactivity and selectivity of this compound in various chemical transformations.
Regioselectivity: In reactions such as 1,3-dipolar cycloadditions to the allyl group, DFT calculations can predict whether the reaction will occur at the allyl double bond or another part of the molecule. researchgate.netresearchgate.net The activation energies for the different possible pathways are calculated, with the lowest energy barrier corresponding to the kinetically favored product. researchgate.net For additions to the allyl group, the relative stability of the transition states leading to Markovnikov versus anti-Markovnikov products determines the outcome. rsc.org
Stereoselectivity: For reactions that can form chiral centers, computational modeling can predict the diastereomeric or enantiomeric excess. In the case of reactions with a prochiral center on this compound, or when using a chiral reactant, the transition state energies for the formation of different stereoisomers can be compared. scielo.org.mxnih.gov The difference in these activation energies directly relates to the predicted stereoselectivity of the reaction.
Reactivity Indices: Conceptual DFT provides reactivity indices derived from the electronic structure, such as global and local electrophilicity and nucleophilicity. These indices can be used to rationalize and predict the behavior of the molecule in polar reactions without the need for full transition state searches in some cases. researchgate.net For this compound, these indices would quantify the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen atom and the allyl π-bond, offering a rapid assessment of its likely reactivity towards a range of reaction partners.
Derivatives and Analogues of Ethyl N Allyl N Aminoglycinate: Synthesis and Transformational Potential
Systematic Exploration of N-Alkyl and N-Aryl Analogues
The substitution pattern at the nitrogen atom significantly influences the electronic and steric properties of the aminoglycinate scaffold. The introduction of various N-alkyl and N-aryl groups in place of the hydrogen on the primary amine of an N-allyl aminoglycinate backbone allows for the fine-tuning of the molecule's characteristics.
Research into the N-alkylation of amino acid esters has established several effective methodologies. A common approach involves the reaction of amines with α-azidoglycinates. For instance, new racemic methyl or ethyl α-aminoglycinate derivatives have been synthesized through the N-alkylation of a range of amines—including aniline, substituted anilines, benzylamine, and cyclohexylamine—with methyl or ethyl α-azidoglycinate. researchgate.netresearchgate.net This method provides a direct route to introducing both alkyl and aryl substituents.
Another powerful technique is the hydrogen autotransfer process, catalyzed by transition metals. Copper(II) acetate (B1210297) has been shown to be a versatile and inexpensive catalyst for the selective N-monoalkylation of poorly nucleophilic amino derivatives, such as aromatic amines, using primary alcohols as the alkylating agent. researchgate.net This process, while sometimes requiring longer reaction times, is highly efficient for creating N-alkylated anilines and other amine derivatives. researchgate.net These established protocols can be directly applied to an N-allyl glycinate (B8599266) template to generate a wide array of N-alkyl and N-aryl analogues.
| Substituent Type | Synthetic Method | Key Reagents/Catalysts | Potential Starting Materials for Analogue Synthesis | Reference |
|---|---|---|---|---|
| N-Aryl (e.g., Phenyl, 2-Naphthyl) | Alkylation with α-azidoglycinate | Ethyl α-azidoglycinate | Aniline, 4-Methylaniline, 2-Naphthylamine | researchgate.netresearchgate.net |
| N-Alkyl (e.g., Benzyl (B1604629), Cyclohexyl) | Alkylation with α-azidoglycinate | Ethyl α-azidoglycinate | Benzylamine, Cyclohexylamine | researchgate.netresearchgate.net |
| N-Alkyl (from primary alcohols) | Hydrogen Autotransfer | Copper(II) acetate, KOtBu | Various primary alcohols | researchgate.net |
| N-Aryl (from primary alcohols) | Hydrogen Autotransfer | Copper(II) acetate, KOtBu | Aniline derivatives, various primary alcohols | researchgate.net |
Modifications of the Glycinate Ester Moiety
The ethyl ester of the glycinate is another key site for structural modification. Altering the ester group can impact the molecule's solubility, reactivity (e.g., rate of hydrolysis), and steric bulk. The synthesis of different esters, such as methyl, tert-butyl, or benzyl esters, is a fundamental transformation in organic chemistry.
Standard esterification or transesterification reactions can be employed. For example, starting from N-allyl-N-aminoglycine, various esters can be prepared by reacting the carboxylic acid with the corresponding alcohol (e.g., methanol (B129727), tert-butanol) under acidic conditions. Alternatively, lithium enolates of different N,N-disubstituted glycinate esters, including tert-butyl esters, have been used in Michael additions, demonstrating their synthetic utility. rug.nl The use of tert-butyl propanoate to generate enolates highlights the accessibility of varied ester functionalities in these systems. rug.nl The synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate showcases a scalable production of a functionalized glycinate ester, which can serve as a key intermediate for further elaboration. nih.gov
| Ester Group | Potential Synthetic Route | Significance of Modification | Reference |
|---|---|---|---|
| Methyl Ester | Esterification of the corresponding carboxylic acid with methanol | Slightly increased reactivity compared to ethyl ester | rug.nl |
| tert-Butyl Ester | Esterification with isobutylene (B52900) or transesterification | Provides steric bulk and is readily cleaved under acidic conditions | rug.nl |
| Benzyl Ester | Esterification with benzyl alcohol | Can be removed by hydrogenolysis | N/A |
| Functionalized Ethyl Ester | Reductive alkylation of an amine with ethyl glyoxylate (B1226380) hydrate | Introduces additional functional groups for further synthesis (e.g., peptide nucleic acids) | nih.gov |
Diversification of the Allyl Substituent for Enhanced Reactivity
The allyl group is a particularly valuable functional handle due to its versatile reactivity. It can participate in a wide range of transformations, including olefin metathesis, hydroformylation, and various palladium-catalyzed cross-coupling reactions. Diversifying this substituent by replacing it with other reactive groups can significantly expand the synthetic potential of the aminoglycinate scaffold.
One strategy involves replacing the allyl group with a propargyl group. Aza-propargylglycine derivatives have been synthesized and used in copper-catalyzed 1,3-dipolar cycloadditions ("click chemistry") and Sonogashira couplings. acs.org This allows for the straightforward introduction of diverse aromatic and heterocyclic moieties. Another approach, demonstrated in peptide chemistry, involves using N-allyl or N-butenyl glycine (B1666218) residues in ring-closing metathesis (RCM) to create constrained peptide mimics with specific secondary structures. nd.edu These strategies highlight how modifying the unsaturated substituent can open doors to complex molecular architectures.
| Alternative Substituent | Key Reaction Enabled | Potential Application | Reference |
|---|---|---|---|
| Propargyl | Sonogashira Coupling, 1,3-Dipolar Cycloaddition (Click Chemistry) | Synthesis of N-amino-imidazolin-2-ones, introduction of aryl groups | acs.org |
| Butenyl | Ring-Closing Metathesis (RCM) | Creation of macrocyclic peptide mimics | nd.edu |
| Allyl (unmodified) | Rearrangement (Base or Transition Metal Mediated) | Synthesis of rearranged purine (B94841) derivatives | researchgate.net |
Synthesis and Reactivity of Hydrazino-Glycinate Derivatives
Incorporating a second nitrogen atom adjacent to the first creates a hydrazino-glycinate structure, a class of unnatural amino acids that has garnered significant interest. rsc.org These derivatives serve as building blocks for peptidomimetics with unique conformational properties and biological activities. nih.gov
A notable advancement in their synthesis is a catalyst-free, three-component reaction involving amines, azodicarboxylates, and diazoalkanes. rsc.orgrsc.org This method proceeds under mild, green conditions to produce a wide range of hydrazino-containing glycine derivatives in good to excellent yields. rsc.orgrsc.org The reaction is believed to proceed via the in situ formation of a diaziridine intermediate, which then undergoes ring-opening. rsc.org This approach avoids the need for metal catalysts or light irradiation, which were common in previous methods. rsc.org Additionally, visible light-mediated protocols have been developed for the C(sp³)–H hydrazination of glycine derivatives, offering a convenient method for preparing unnatural α-amino acids without any catalysts or additives. researchgate.net
Once synthesized, these hydrazino building blocks can be incorporated into peptide chains. A central challenge in their use is the regioselectivity of subsequent reactions, as both the α- and β-nitrogen atoms are potentially reactive. nih.gov
| Synthetic Method | Key Features | Reaction Components | Primary Application | Reference |
|---|---|---|---|---|
| Three-Component Cascade Reaction | Catalyst-free, mild conditions, high yields | Amines, Azodicarboxylates, Diazoalkanes | Synthesis of a wide range of hydrazino-glycine derivatives | rsc.orgrsc.org |
| Visible Light-Mediated C-H Hydrazination | Catalyst- and additive-free, site-specific | Glycine derivatives, Azo compounds | Preparation of unnatural α-amino acids, peptide modification | researchgate.net |
| Peptide Coupling | Incorporation into peptide sequences | N-protected or unprotected hydrazino acids | Synthesis of hydrazino-based peptidomimetics and foldamers | nih.gov |
Q & A
Q. What are the methodological considerations for synthesizing Ethyl N-allyl-N-aminoglycinate with high purity?
Synthesis requires optimizing reaction conditions such as solvent choice, temperature, and catalyst selection. For example, carbodiimide-based coupling agents (e.g., EDC) are effective for forming amide bonds in glycinate derivatives, but side reactions like allyl group isomerization must be monitored via thin-layer chromatography (TLC) or HPLC . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Validate purity using -NMR integration and mass spectrometry (MS) to confirm molecular ion peaks and absence of byproducts.
Q. How should researchers design stability studies for this compound under varying storage conditions?
Design accelerated stability tests by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels (40–80% RH) over 1–6 months. Use HPLC-UV to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls with inert atmospheres (e.g., nitrogen) to assess oxidative stability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- -/-NMR : Confirm allyl group geometry (-coupling constants) and ester/amide bond integrity.
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H vibrations (~3300 cm).
- High-resolution MS : Verify molecular formula ( tolerance <5 ppm). Cross-reference spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Contradictions often arise from solvent effects, tautomerism, or impurities. Conduct a meta-analysis of literature data, noting solvent systems and instrument parameters. Reproduce disputed spectra under standardized conditions (e.g., DMSO-d for NMR) and validate using orthogonal techniques (e.g., X-ray crystallography for solid-state conformation). Statistically compare peak shifts using ANOVA to identify significant variations .
Q. What experimental strategies mitigate allyl group migration during functionalization reactions?
Allyl groups are prone to [3,3]-sigmatropic rearrangements under acidic/basic conditions. To suppress migration:
Q. How should researchers design a kinetic study to compare the reactivity of this compound with other glycinate esters?
- Variable selection : Vary nucleophiles (e.g., amines, thiols) and measure rate constants () via stopped-flow UV-Vis or -NMR time-course experiments.
- Data analysis : Apply the Eyring equation to calculate activation parameters (, ). Use Hammett plots to correlate substituent effects with reactivity trends.
- Validation : Compare results with computational models (e.g., DFT-based transition state simulations) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?
Q. How can researchers validate computational docking results for this compound-protein interactions?
- Compare docking scores (e.g., AutoDock Vina) with experimental binding affinities (e.g., SPR or ITC).
- Conduct mutagenesis studies to test predicted interaction sites.
- Validate using cross-docking with known inhibitors and negative controls .
Methodological Best Practices
Q. How should literature reviews for this compound prioritize sources?
- Primary sources : Peer-reviewed journals (e.g., Analytical Chemistry) for original spectral/kinetic data.
- Secondary sources : Databases like SciFinder or Reaxys for curated reaction pathways.
- Tertiary sources : Review articles for mechanistic summaries. Exclude vendor documentation (e.g., Aladdin, ChemScene) due to incomplete validation .
Q. What protocols ensure reproducibility in synthesizing this compound?
- Document exact stoichiometry, solvent grades, and equipment calibration.
- Share raw spectral data and chromatograms in supplementary materials.
- Use IUPAC nomenclature consistently to avoid ambiguity in reporting .
Contradiction and Uncertainty Management
Q. How to address discrepancies in the reported toxicity profile of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
